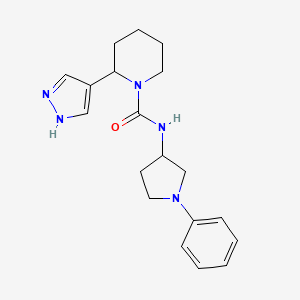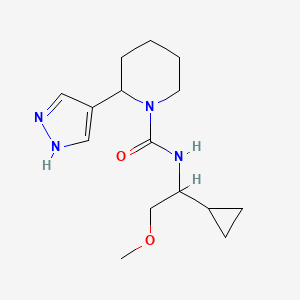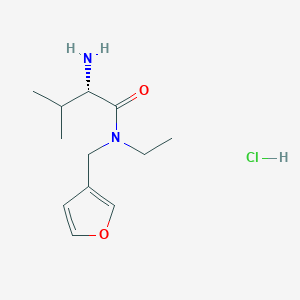
N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, commonly known as CPP-ACP, is a peptide-based compound that has gained significant attention in the scientific community due to its potential applications in dental and medical fields. CPP-ACP is a calcium-phosphate stabilizing agent that can prevent tooth decay, enhance remineralization, and protect against erosion.
Mechanism of Action
CPP-ACP works by stabilizing calcium phosphate in an amorphous state, which is more soluble and bioavailable than the crystalline form. This allows CPP-ACP to enhance remineralization and prevent tooth decay. CPP-ACP can also bind to bacterial cells and prevent their attachment to the tooth surface, reducing the risk of dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been shown to enhance remineralization and prevent tooth decay by increasing the concentration of calcium and phosphate ions in the oral environment. It can also prevent the attachment of bacterial cells to the tooth surface, reducing the risk of dental caries. CPP-ACP has also been shown to enhance bone mineral density and prevent bone loss, making it a potential treatment for osteoporosis.
Advantages and Limitations for Lab Experiments
CPP-ACP has several advantages for lab experiments, including its stability, solubility, and bioavailability. However, its complex structure and high cost can make it difficult to synthesize and use in large quantities. Additionally, CPP-ACP may not be effective in all cases of tooth decay or osteoporosis, and further research is needed to determine its optimal use.
Future Directions
There are several future directions for research on CPP-ACP, including investigating its potential use in other medical applications, such as wound healing and drug delivery. Additionally, further studies are needed to optimize the synthesis method and determine the optimal dosage and delivery method for CPP-ACP. Finally, more research is needed to determine the long-term effects of CPP-ACP on dental and bone health.
Synthesis Methods
CPP-ACP is synthesized by coupling N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide with casein phosphopeptides (CPPs). The CPPs are derived from milk proteins and contain phosphorylated serine residues that can bind to calcium ions. The coupling of CPPs with ACP creates a stable complex that can enhance calcium phosphate deposition on the tooth surface.
Scientific Research Applications
CPP-ACP has been extensively studied for its potential applications in dental and medical fields. It has been shown to prevent tooth decay, enhance remineralization, and protect against erosion. CPP-ACP has also been investigated for its potential use in treating osteoporosis, as it can enhance bone mineral density and prevent bone loss.
properties
IUPAC Name |
N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(24-10-5-4-8-18(24)15-12-20-21-13-15)22-16-9-11-23(14-16)17-6-2-1-3-7-17/h1-3,6-7,12-13,16,18H,4-5,8-11,14H2,(H,20,21)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNPDKAQYQLJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NC3CCN(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(cyclopropylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B7643120.png)


![N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7643137.png)
![2-amino-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pentanamide;hydrochloride](/img/structure/B7643138.png)
![2-Amino-1-[4-(oxan-4-yl)piperidin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7643146.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643171.png)
![N-(1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643181.png)

